2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide
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Description
2-Chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide (CPCI) is a synthetic compound that has been used in scientific research for its potential applications in various fields. CPCI has been studied for its potential as an antifungal, antiviral, and anti-inflammatory agent, as well as for its potential to modulate cell signaling pathways. It has also been studied for its potential applications in the fields of cancer research, neuroscience, and immunology.
Scientific Research Applications
- Antimicrobial Activity : Researchers have investigated its potential as an antimicrobial agent. Understanding its mechanism of action and efficacy against specific pathogens is crucial for drug development .
- Anti-Inflammatory Properties : The compound’s structure suggests anti-inflammatory potential. Studies explore its effects on inflammation pathways and its suitability for treating inflammatory diseases .
- Pesticide Development : Given its chlorinated structure, this compound has been evaluated for use as a pesticide. Researchers examine its effectiveness against pests and its environmental impact .
- Catalyst Precursor : The compound’s functional groups make it a candidate for catalytic applications. Investigations focus on its role as a catalyst or precursor in organic transformations .
- Enzyme Inhibition : Researchers explore whether this compound inhibits specific enzymes. Understanding its interactions with enzymes can lead to insights for drug design .
- Degradation Studies : Investigations assess its stability and degradation pathways in soil, water, and air. This knowledge informs risk assessments and environmental impact studies .
- Metabolism and Clearance : Scientists study how the compound is metabolized in vivo. This information guides dosing regimens and safety profiles .
- Toxicity Assessment : Research examines its toxicity levels, potential side effects, and safe exposure limits .
Medicinal Chemistry and Drug Development
Agricultural Science
Materials Science and Catalysis
Biochemistry and Enzymology
Environmental Chemistry
Pharmacokinetics and Toxicology
properties
IUPAC Name |
2-chloro-N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-6-12(17)15-7-10-5-11(16-18-10)8-1-3-9(14)4-2-8/h1-5H,6-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMGWSHJWYKFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CNC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324703 |
Source
|
Record name | 2-chloro-N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824536 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}acetamide | |
CAS RN |
338749-73-8 |
Source
|
Record name | 2-chloro-N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.